An In-depth Technical Guide to 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone (CAS No. 207994-12-5)
An In-depth Technical Guide to 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone (CAS No. 207994-12-5)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone, a key heterocyclic building block in modern medicinal and agrochemical research. We will delve into its chemical properties, synthesis, and critical applications, offering field-proven insights into its utilization.
Core Compound Profile
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone is a substituted pyridine derivative that has garnered significant attention as a versatile intermediate in the synthesis of complex bioactive molecules. Its structure, featuring a trifluoromethyl group and a chlorine atom on the pyridine ring, imparts unique electronic properties that are highly desirable in drug and pesticide discovery. The presence of the trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity of the final compound.[1]
The Chemical Abstracts Service (CAS) has assigned the number 207994-12-5 to this compound.[2]
Physicochemical Properties
A summary of the key physicochemical properties of 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone is presented in the table below. These properties are crucial for designing reaction conditions and for understanding the compound's behavior in various chemical environments.
| Property | Value | Source |
| CAS Number | 207994-12-5 | [2] |
| Molecular Formula | C₈H₅ClF₃NO | [3] |
| Molecular Weight | 223.58 g/mol | |
| Boiling Point | 210.3 ± 40.0 °C (Predicted) | |
| Density | 1.400 ± 0.06 g/cm³ (Predicted) | |
| Storage Temperature | 2-8°C |
Synthesis Strategies
The synthesis of 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone typically involves the introduction of an acetyl group onto a pre-functionalized pyridine ring. While specific, detailed protocols for its direct synthesis are not abundantly available in peer-reviewed literature, its preparation can be logically deduced from established organometallic and acylation methodologies. A plausible and commonly employed synthetic route is the Friedel-Crafts acylation or a related cross-coupling reaction.
A general approach involves the acylation of a suitable organometallic derivative of 3-chloro-5-(trifluoromethyl)pyridine. For instance, lithiation of 2-bromo-3-chloro-5-(trifluoromethyl)pyridine followed by reaction with an acetylating agent like N,N-dimethylacetamide would yield the desired ketone.
Alternatively, a more direct approach could be the Friedel-Crafts acylation of 3-chloro-5-(trifluoromethyl)pyridine, although the electronic nature of the substituted pyridine ring would heavily influence the feasibility and regioselectivity of such a reaction. The presence of the electron-withdrawing trifluoromethyl group and the chloro substituent deactivates the ring towards electrophilic aromatic substitution, making harsh reaction conditions potentially necessary.[4][5][6]
The synthesis of the precursor, 2,3-dichloro-5-(trifluoromethyl)pyridine, is well-documented and often starts from 3-picoline through a series of chlorination and fluorination steps.[3]
The Role in Agrochemical and Pharmaceutical Synthesis
The primary utility of 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone lies in its role as a key intermediate for the synthesis of isoxazoline-based insecticides.[2][4][5][7] These insecticides are a relatively new class of pesticides that exhibit potent activity against a wide range of pests.
Synthesis of Isoxazoline Insecticides: A Mechanistic Insight
The synthesis of isoxazoline insecticides from 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone typically proceeds through a multi-step sequence. A representative workflow is illustrated below.
Caption: Generalized workflow for the synthesis of isoxazoline insecticides.
Experimental Protocol: Synthesis of a Chalcone Intermediate
This protocol describes the base-catalyzed aldol condensation of 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone with a substituted benzaldehyde, which is the first critical step in the synthesis of many isoxazoline insecticides.
-
Reaction Setup: To a solution of 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone (1.0 eq) in a suitable solvent such as ethanol or methanol, add the desired substituted benzaldehyde (1.0-1.2 eq).
-
Base Addition: While stirring at room temperature, slowly add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide (2.0-3.0 eq).
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl). The product often precipitates out of the solution.
-
Isolation and Purification: Collect the solid product by filtration, wash with water, and then a cold, non-polar solvent like hexane to remove any unreacted aldehyde. The crude chalcone can be further purified by recrystallization or column chromatography.
The causality behind this experimental choice lies in the reactivity of the methyl group of the ethanone, which is sufficiently acidic to be deprotonated by a base, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. Subsequent dehydration leads to the formation of the conjugated chalcone system.
Spectroscopic Data and Characterization
Accurate characterization of 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone is crucial for quality control and for confirming its identity in reaction mixtures. While a comprehensive, publicly available dataset is limited, predicted and typical spectroscopic features are discussed below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and a singlet for the methyl protons of the acetyl group. The chemical shifts of the pyridine protons will be influenced by the electron-withdrawing effects of the chloro and trifluoromethyl substituents, generally appearing in the downfield region (δ 7.5-9.0 ppm). The methyl protons will likely appear as a singlet around δ 2.5-2.7 ppm.
-
¹³C NMR: The carbon NMR spectrum will show signals for the two carbonyl carbons, the carbons of the pyridine ring, and the methyl carbon. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum will exhibit a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.
Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (223.58 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a compound containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio). Fragmentation patterns would likely involve the loss of the acetyl group and other characteristic fragments of the pyridine ring.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. Other significant absorptions will include C-Cl stretching and C-F stretching vibrations.
Safety and Handling
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. Specific hazard information should be obtained from the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone is a valuable and versatile building block in the synthesis of novel agrochemicals and pharmaceuticals. Its unique structural features, particularly the trifluoromethyl group, make it an attractive starting material for the development of potent isoxazoline insecticides. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for its effective utilization in research and development.
References
- Supporting Information for a scientific article. (URL not provided)
- BLDpharm. 207994-12-5|1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanone. ()
- Discovery, development, chemical diversity and design of isoxazoline-based insecticides. Bioorganic & Medicinal Chemistry. ()
- The discovery of isocycloseram: A novel isoxazoline insecticide. (URL not provided)
- Design, Synthesis, and Insecticidal Activity of Isoxazoline Derivatives Incorporating an Acylhydrazine Moiety. Journal of Agricultural and Food Chemistry. ()
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. ()
- Oxidation of α-Trifluoromethyl and Non-Fluorinated Alcohols via the Merger of Oxoammonium Cations and Photoredox Catalysis. The Royal Society of Chemistry. ()
- PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE - Patent 3207018.
- Discovery of a Novel Class of Acylthiourea-Containing Isoxazoline Insecticides against Plutella xylostella. MDPI. ()
- Examples of potential insecticide agents containing isoxazoline or sulfonamide group. (URL not provided)
- EP 3 597 627 A1.
- 1-(3-chloro-5-trifluoromethyl-pyridin-2-yl)-ethanone. PubChemLite. ()
- 1-[3-Chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone. PubChem. ()
- The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. (URL not provided)
Sources
- 1. Ethanone, 1-(3-chloro-4-methoxyphenyl)- [webbook.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery, development, chemical diversity and design of isoxazoline-based insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Insecticidal Activity of Isoxazoline Derivatives Incorporating an Acylhydrazine Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. data.epo.org [data.epo.org]
- 7. mdpi.com [mdpi.com]
